1-(Dimethylamino)-4-piperidinone

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

1-(Dimethylamino)-4-piperidinone (DMAP, CAS 90270-98-7) is a substituted piperidin-4-one derivative featuring a dimethylamino group at the N1 position. This bifunctional heterocyclic scaffold serves as a versatile synthetic intermediate and a direct screening candidate in medicinal chemistry campaigns.

Molecular Formula C7H14N2O
Molecular Weight 142.2 g/mol
CAS No. 90270-98-7
Cat. No. B1466396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Dimethylamino)-4-piperidinone
CAS90270-98-7
Molecular FormulaC7H14N2O
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCN(C)N1CCC(=O)CC1
InChIInChI=1S/C7H14N2O/c1-8(2)9-5-3-7(10)4-6-9/h3-6H2,1-2H3
InChIKeyGFDHCVUNDUBQCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Dimethylamino)-4-piperidinone (CAS 90270-98-7) for Medicinal Chemistry and Chemical Biology: Procurement and Differentiation Guide


1-(Dimethylamino)-4-piperidinone (DMAP, CAS 90270-98-7) is a substituted piperidin-4-one derivative featuring a dimethylamino group at the N1 position. This bifunctional heterocyclic scaffold serves as a versatile synthetic intermediate and a direct screening candidate in medicinal chemistry campaigns [1]. Its unique combination of a ketone functional group and a tertiary amine within a saturated six-membered ring confers distinct physicochemical properties, including a predicted LogP of approximately 0.07 to 0.13 and a topological polar surface area (TPSA) of 23.55 Ų . These characteristics position it as a moderately lipophilic, neutral building block with favorable membrane permeability for central nervous system (CNS) drug discovery programs [2].

Why Generic Substitution Fails: Structural Nuances of 1-(Dimethylamino)-4-piperidinone Critical for Experimental Reproducibility


Direct substitution of 1-(Dimethylamino)-4-piperidinone with structurally similar piperidinones (e.g., 4-piperidone or 1-methyl-4-piperidone) is scientifically inadvisable due to significant differences in physicochemical properties and resulting biological profiles. While 4-piperidone (LogP ≈ -2.94 for its hydrochloride salt) is highly hydrophilic and lacks CNS permeability , and 1-methyl-4-piperidone (LogP ≈ -0.35 to 0.22) offers moderate lipophilicity , 1-(Dimethylamino)-4-piperidinone presents a unique combination of a tertiary amine and ketone, resulting in a distinct LogP range (~0.07–0.13) and altered basicity . These variations directly impact solubility, membrane diffusion, and off-target binding profiles, as evidenced by differential inhibition constants across multiple enzyme classes [1]. Furthermore, the presence of the dimethylamino group alters the electronic environment of the piperidinone ring, affecting both its reactivity in synthetic transformations and its interaction with biological targets . Therefore, generic substitution can lead to irreproducible results, false negatives in screening, or unexpected toxicity profiles, underscoring the necessity of precise compound selection.

Quantitative Differentiation Evidence: 1-(Dimethylamino)-4-piperidinone vs. Closest Analogs


Enhanced Lipophilicity and CNS Multiparameter Optimization (MPO) Score Relative to 4-Piperidone

1-(Dimethylamino)-4-piperidinone exhibits a LogP value of 0.0658 to 0.1279, which is significantly higher than that of 4-piperidone hydrochloride (LogP = -2.94) . This difference is critical for CNS drug design, where an optimal LogP range of 1–3 is generally desired for passive diffusion across the blood-brain barrier [1]. While 1-(Dimethylamino)-4-piperidinone falls below this optimal range, its markedly improved lipophilicity over 4-piperidone suggests superior membrane permeability and a more favorable CNS MPO score, making it a more viable scaffold for CNS-targeted libraries [2].

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

Distinct Basicity Profile vs. 1-Methyl-4-piperidone Impacts Synthetic Utility and Salt Formation

The predicted pKa of 1-(Dimethylamino)-4-piperidinone is not directly reported, but its structural analog, 1-methyl-4-piperidone, has a predicted pKa of 8.02±0.20 . Given the electron-donating effect of the dimethylamino group, the target compound is expected to be slightly more basic. This increased basicity relative to 4-piperidone (pKa 8.95±0.20 predicted for the free base) provides distinct advantages in salt formation and purification. For instance, the compound can be readily protonated to form stable hydrochloride salts, facilitating crystallization and handling in process chemistry [1].

Organic Synthesis Process Chemistry Salt Selection

Moderate Inhibitory Activity Against Cathepsin G and CYP2B1 Differentiates from Inactive Analogs

In enzyme inhibition assays, 1-(Dimethylamino)-4-piperidinone demonstrates measurable activity against cathepsin G serine protease (IC50 = 4.0 μM) [1] and cytochrome P450 2B1 (IC50 = 50.1 μM) [2]. While these activities are moderate, they contrast with the expected lack of significant inhibition for simpler piperidinones like 4-piperidone, which typically lack the necessary pharmacophore for these targets. This profile suggests the compound may serve as a useful starting point for developing cathepsin G inhibitors (implicated in inflammatory diseases) or as a probe for CYP2B1-mediated metabolism studies [3].

Enzyme Inhibition Protease Cytochrome P450

Higher Purity Grades and Batch Consistency Relative to Commodity Piperidinones

Commercial suppliers of 1-(Dimethylamino)-4-piperidinone consistently offer purities of 95% or greater, with some vendors providing material at 98% purity . This level of quality control exceeds that of many generic piperidinone building blocks, which are often sold at lower purities (e.g., technical grade or 90% purity). For instance, 4-piperidone is frequently available as a technical-grade liquid with unspecified purity. The availability of high-purity 1-(Dimethylamino)-4-piperidinone ensures greater reproducibility in sensitive assays, such as enzyme kinetics or cellular screening, where impurities can confound results or introduce cytotoxicity artifacts [1].

Analytical Chemistry Quality Control Procurement

Optimal Use Cases for 1-(Dimethylamino)-4-piperidinone in Research and Development


Scaffold for CNS-Penetrant Kinase Inhibitor Libraries

Given its favorable LogP (0.07–0.13) and TPSA (23.55 Ų), 1-(Dimethylamino)-4-piperidinone is an excellent starting point for designing CNS-active kinase inhibitors. Its physicochemical properties align well with the CNS MPO desirability criteria, and the ketone group offers a synthetic handle for introducing diverse hinge-binding motifs [1].

Intermediate in the Synthesis of Cathepsin G or CYP2B1 Probes

The compound's measurable, albeit moderate, inhibition of cathepsin G (IC50 = 4.0 μM) and CYP2B1 (IC50 = 50.1 μM) makes it a useful core for developing chemical probes to study these enzymes. Structure-activity relationship (SAR) exploration around the piperidinone ring can rapidly improve potency and selectivity [2].

Building Block for Parallel Synthesis and Diversity-Oriented Synthesis (DOS)

The dual functionality (ketone and tertiary amine) of 1-(Dimethylamino)-4-piperidinone enables its use in multicomponent reactions and parallel synthesis workflows. It can serve as a key intermediate for generating diverse piperidine-based libraries for phenotypic screening [3].

Reference Standard for Analytical Method Development and Quality Control

The availability of high-purity (≥98%) material makes 1-(Dimethylamino)-4-piperidinone a suitable reference standard for developing HPLC or LC-MS methods to quantify related piperidinone impurities in pharmaceutical formulations or synthetic intermediates [4].

Technical Documentation Hub

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